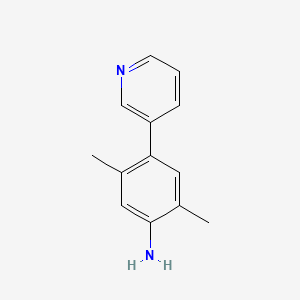

2,5-Dimethyl-4-(pyridin-3-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2,5-dimethyl-4-pyridin-3-ylaniline |

InChI |

InChI=1S/C13H14N2/c1-9-7-13(14)10(2)6-12(9)11-4-3-5-15-8-11/h3-8H,14H2,1-2H3 |

InChI Key |

YZBBFCTZISWSRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C2=CN=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2,5 Dimethyl 4 Pyridin 3 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their spatial relationships.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural elucidation.

¹H NMR: A hypothetical ¹H NMR spectrum of 2,5-Dimethyl-4-(pyridin-3-yl)aniline would be expected to show distinct signals for the protons on the dimethylaniline and pyridine (B92270) rings, as well as the methyl and amine protons. The chemical shifts (δ) of these signals would be influenced by the electronic environment of each proton. For instance, the aromatic protons would likely appear in the downfield region (typically δ 6.5-8.5 ppm), while the methyl protons would be found in the more upfield region (around δ 2.0-2.5 ppm). The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons (spin-spin coupling).

¹³C NMR: A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, methyl, or attached to a nitrogen atom).

A summary of expected ¹H and ¹³C NMR chemical shifts for the constituent parts of the molecule, based on data for similar structures, is provided in the table below. It is crucial to note that these are estimations and the actual experimental values for this compound may vary.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aniline (B41778) Ring Protons | 6.5 - 7.5 | 115 - 150 |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 |

| Methyl Protons | 2.0 - 2.5 | 15 - 25 |

| Amine Proton | 3.5 - 5.0 | N/A |

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to establish the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule.

For a more in-depth analysis, especially in the solid state, advanced NMR techniques could be employed. ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would provide information about the nitrogen atoms in the aniline and pyridine moieties, offering insights into their chemical environments and potential intermolecular interactions in the solid state.

The precise chemical shifts and coupling constants obtained from NMR experiments are highly dependent on the molecule's electronic structure and conformation. A detailed analysis of these parameters would allow for a comprehensive understanding of how the electronic effects of the dimethylaniline and pyridine rings influence each other and how the molecule is oriented in space.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" for its specific structure. For this compound, the Raman spectrum is expected to be rich with distinct bands corresponding to the vibrations of its three key components: the aniline ring, the pyridine ring, and the methyl substituents.

The spectrum would be characterized by strong signals from the aromatic ring vibrations, as these moieties exhibit significant changes in polarizability during vibration, a key requirement for Raman activity. s-a-s.org The C-H stretching vibrations of the aromatic rings and methyl groups typically appear in the high-wavenumber region (2800-3100 cm⁻¹). horiba.com The region between 1000 cm⁻¹ and 1650 cm⁻¹ is particularly informative, containing the characteristic C=C and C=N stretching vibrations of the two aromatic rings. The symmetric "ring breathing" modes of both the substituted aniline and pyridine rings are also expected to be prominent features. s-a-s.org

Identification of Characteristic Functional Group Vibrations

A detailed assignment of the vibrational modes observed in the Raman spectrum allows for a comprehensive structural confirmation of this compound. The vibrations can be assigned to specific functional groups and structural motifs within the molecule.

Aniline Moiety Vibrations: The aniline portion of the molecule contributes several characteristic bands. The N-H stretching vibrations of the primary amine group are typically found in the 3300-3500 cm⁻¹ region. ias.ac.in The NH₂ wagging mode is also a sensitive indicator of the local chemical environment. researchgate.net Aromatic C-H stretching modes appear above 3000 cm⁻¹. The presence of two methyl groups gives rise to symmetric and asymmetric C-H stretching modes between 2850 and 3000 cm⁻¹. scielo.org.za The substitution pattern on the aniline ring influences the ring breathing mode, which is sensitive to the nature and position of substituents. nih.gov

Pyridine Moiety Vibrations: The 3-substituted pyridine ring has its own set of characteristic vibrations. The most intense is often the trigonal ring breathing mode, typically observed near 1030 cm⁻¹. aps.orgresearchgate.net Other significant bands include the C=C and C=N stretching vibrations within the 1400-1610 cm⁻¹ range and various C-H in-plane and out-of-plane bending modes. aps.org

Inter-ring and Substituent Vibrations: The C-C single bond connecting the aniline and pyridine rings will have a characteristic stretching vibration. Additionally, vibrations associated with the C-N bond of the aniline and the C-CH₃ bonds will be present in the fingerprint region of the spectrum.

| Vibrational Mode | Functional Group / Moiety | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | -NH₂ (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aniline & Pyridine Rings | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | -CH₃ (Methyl) | 2850 - 3000 | Strong |

| Aromatic Ring Stretch (C=C, C=N) | Aniline & Pyridine Rings | 1400 - 1650 | Strong to Medium |

| CH₃ Bending | -CH₃ (Methyl) | 1380 - 1470 | Medium |

| Ring Breathing Mode | Pyridine Ring | ~1030 | Strong |

| Ring Breathing Mode | Substituted Aniline Ring | ~1000 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, which are crucial for unambiguously determining the elemental formula of a compound. nih.gov For this compound (C₁₃H₁₄N₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The primary ion observed would be the protonated molecule, [M+H]⁺.

| Ion Formula | Calculated Exact Mass | Nominal Mass |

|---|---|---|

| [C₁₃H₁₅N₂]⁺ | 199.1230 | 199 |

This high level of accuracy allows for the confident assignment of the molecular formula C₁₃H₁₄N₂, a critical step in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net The compound is first vaporized and separated from other components based on its boiling point and polarity, and its time of elution from the GC column is recorded as its retention time. ajchem-a.com

Upon entering the mass spectrometer, the molecule is typically ionized by electron ionization (EI), a high-energy process that causes fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with a series of fragment ion peaks that provide a structural fingerprint. ajrconline.org

Expected fragmentation for this compound would include:

A strong molecular ion peak (M⁺) at m/z 198.

Loss of a methyl radical ([M-CH₃]⁺) resulting in a peak at m/z 183.

Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the dimethylaniline and pyridine moieties.

| Ion Description | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₃H₁₄N₂]⁺ | 198 |

| Loss of Methyl Group | [C₁₂H₁₁N₂]⁺ | 183 |

| Dimethylphenylium Ion | [C₈H₁₀]⁺ | 106 |

| Pyridyl Fragment | [C₅H₄N]⁺ | 78 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and basic compounds that can be readily protonated. d-nb.info For this compound, ESI-MS in positive ion mode would predominantly generate the protonated molecular ion, [M+H]⁺, at m/z 199. Due to the gentle nature of ESI, fragmentation is minimal, making it an excellent method for confirming molecular weight. d-nb.infod-nb.info

It is also common in ESI-MS to observe adducts, where the analyte molecule associates with cations present in the solvent or sample matrix. nih.govresearchgate.net The presence of sodium or potassium salts can lead to the formation of [M+Na]⁺ and [M+K]⁺ ions, respectively.

| Ion Description | Ion Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule | [C₁₃H₁₄N₂ + H]⁺ | 199 |

| Sodium Adduct | [C₁₃H₁₄N₂ + Na]⁺ | 221 |

| Potassium Adduct | [C₁₃H₁₄N₂ + K]⁺ | 237 |

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the electronic structure and conjugation within a molecule.

The structure of this compound contains two aromatic chromophores—dimethylaniline and pyridine—linked by a single bond. This arrangement creates an extended π-conjugated system. The primary electronic transitions observed will be π → π* transitions. Compared to the individual spectra of aniline (λmax ≈ 285 nm) and pyridine, the extended conjugation in the target molecule is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax). researchgate.netresearchgate.net

Furthermore, the position of the absorption bands can be sensitive to the solvent environment, a phenomenon known as solvatochromism. ijcce.ac.irresearchgate.net For a molecule with potential for intramolecular charge transfer, increasing the polarity of the solvent often stabilizes the more polar excited state to a greater extent than the ground state. This typically results in a further red shift of the λmax in more polar solvents. researchgate.netrsc.org

| Electronic Transition | Involved Orbitals | Expected λmax Region | Effect of Increased Solvent Polarity |

|---|---|---|---|

| π → π | Extended conjugated system | > 290 nm | Bathochromic Shift (Red Shift) |

| n → π | N lone pair → π* system | Longer wavelength, weaker intensity | Hypsochromic Shift (Blue Shift) |

Analysis of Electronic Transitions and Chromophores3.4.2. Influence of Substituents on Absorption Characteristics3.5. X-ray Crystallography3.5.1. Single Crystal X-ray Diffraction for Absolute Structure Determination3.5.2. Analysis of Molecular Geometry and Bond Parameters3.5.3. Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)3.5.4. Crystal Packing Motifs and Supramolecular Assembly

While general principles of spectroscopy and crystallography for related aniline and pyridine derivatives exist, applying this general knowledge to this compound without specific data would be speculative and would not meet the requirements for a scientifically accurate and detailed article. Further experimental research or computational modeling would be necessary to elucidate the specific properties of this compound.

Computational and Theoretical Studies of 2,5 Dimethyl 4 Pyridin 3 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it an ideal tool for studying molecules of this size. DFT calculations can predict a wide range of molecular properties, from geometric parameters to spectroscopic characteristics.

Geometry Optimization and Energetic Stability Analysis

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 2,5-Dimethyl-4-(pyridin-3-yl)aniline, this involves calculating the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly used for this purpose. scispace.comresearchgate.net

The optimized structure would reveal key steric and electronic interactions. The dihedral angle between the aniline (B41778) and pyridine (B92270) rings is of particular interest, as it dictates the extent of π-conjugation between the two aromatic systems. Steric hindrance from the ortho-methyl group on the aniline ring would likely lead to a non-planar arrangement, influencing the molecule's electronic properties. The stability of the optimized geometry is confirmed by ensuring that no imaginary frequencies are present in the vibrational frequency calculation, indicating that the structure corresponds to a true energy minimum. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (aniline ring) | ~1.39 - 1.41 Å |

| C-N (aniline) | ~1.40 Å |

| C-C (pyridine ring) | ~1.38 - 1.40 Å |

| C-N (pyridine ring) | ~1.34 Å |

| C-C (inter-ring) | ~1.48 Å |

| C-N-C (aniline) | ~115° |

| C-C-C (aniline ring) | ~118° - 121° |

| C-N-C (pyridine ring) | ~117° |

| C-C-C (pyridine ring) | ~118° - 120° |

Note: These are representative values based on DFT calculations of similar aromatic compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energy Levels and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info

For this compound, the HOMO is expected to be predominantly localized on the electron-rich dimethylaniline moiety, specifically on the nitrogen atom and the aromatic ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring. researchgate.net This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. irjweb.com

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Description |

|---|---|

| HOMO Energy | ~ -5.5 to -6.0 eV |

| LUMO Energy | ~ -1.0 to -1.5 eV |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |

| HOMO Spatial Distribution | Localized on the 2,5-dimethylaniline (B45416) ring and amino group |

Note: Energy values are typical for similar aromatic amines and pyridine derivatives calculated using DFT.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline's amino group, indicating these are the primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential (blue/green), making them susceptible to nucleophilic attack. bhu.ac.in

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. uni-muenchen.de It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

In this compound, NBO analysis would quantify the delocalization of electron density between the filled (donor) orbitals and the empty (acceptor) orbitals. materialsciencejournal.org Significant interactions are expected between the lone pair orbital of the aniline nitrogen (donor) and the π* anti-bonding orbitals of the pyridine ring (acceptor). researchgate.net These hyperconjugative interactions contribute to the stability of the molecule and influence its electronic properties. materialsciencejournal.org

Table 3: Expected Key NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(N) of NH₂ | π*(C-C) of Pyridine Ring | High |

| π(C-C) of Aniline Ring | π*(C-C) of Pyridine Ring | Moderate |

| π(C-C) of Pyridine Ring | π*(C-C) of Aniline Ring | Low |

Note: LP denotes a lone pair, π and π are bonding and anti-bonding pi orbitals, and σ is a sigma bonding orbital. The stabilization energies are qualitative predictions.*

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, which correspond to specific bond stretching, bending, and torsional motions. cuni.cz

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the functional groups present. These include N-H stretching vibrations of the amino group, C-H stretching of the aromatic rings and methyl groups, and C=C and C=N stretching vibrations within the aromatic rings. nih.gov While calculated frequencies are often systematically higher than experimental values, they can be scaled to achieve excellent agreement with experimental data, aiding in the precise assignment of spectral bands. nih.govcardiff.ac.uk

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |

|---|---|

| N-H Stretch (asymmetric) | ~3450 - 3500 |

| N-H Stretch (symmetric) | ~3350 - 3400 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H Stretch | ~2900 - 3000 |

| C=C/C=N Ring Stretch | ~1400 - 1600 |

| N-H Bend | ~1600 - 1650 |

Note: These are typical frequency ranges for the specified functional groups.

Prediction of NMR Chemical Shifts (e.g., GIAO method) and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.netnih.gov

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. The aromatic protons and carbons of the aniline and pyridine rings would resonate in their characteristic downfield regions. The chemical shifts of the methyl protons and carbons would appear upfield. The predicted chemical shifts can be correlated with experimental NMR data to confirm the structure and assign the resonances. chegg.comresearchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (Aniline) | 6.5 - 7.5 | 115 - 130 |

| Aromatic C-H (Pyridine) | 7.0 - 8.5 | 120 - 150 |

| NH₂ | 3.5 - 4.5 | - |

| CH₃ | 2.0 - 2.5 | 15 - 25 |

Note: Chemical shifts are approximate ranges relative to TMS and can be influenced by the choice of solvent in experimental measurements.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for exploring the excited-state properties of molecules. It allows for the simulation and interpretation of electronic spectra, providing a window into the electronic transitions that govern the molecule's interaction with light.

Computational simulations are essential for predicting and understanding the electronic absorption and emission spectra of molecules like this compound. TD-DFT calculations can accurately forecast the wavelengths of maximum absorption (λmax) and emission, which correspond to the energy differences between the ground state and various excited states. nih.govbeilstein-journals.org These calculations often employ a variety of functionals and basis sets to achieve results that correlate well with experimental data. nih.govresearchgate.net The surrounding solvent environment, which can significantly influence spectral properties, is frequently modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net For complex chromophores, specialized long-range corrected functionals may be employed to improve the accuracy of the predicted spectra. researchgate.net

Beyond spectral simulation, TD-DFT provides deep insights into the nature of electronic excited states. nih.gov Analysis of the molecular orbitals involved in electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the character of these transitions (e.g., π→π, n→π). mdpi.com This information is critical for understanding the photophysical behavior of the molecule. nih.gov The calculations can elucidate how the distribution of electron density changes upon photoexcitation, which is fundamental to processes like intramolecular charge transfer. researchgate.netnih.gov Understanding these excited-state dynamics is crucial for applications in materials science and photochemistry. beilstein-journals.org

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors, derived from the principles of conceptual Density Functional Theory (DFT), offer a framework for quantifying and predicting the chemical reactivity of molecules. mdpi.com These descriptors provide both a global and local perspective on a molecule's susceptibility to chemical reactions.

Global reactivity parameters provide a holistic view of a molecule's stability and reactivity. dergipark.org.tr Key parameters include electronegativity (χ), which measures the tendency of a molecule to attract electrons, and chemical hardness (η), which quantifies its resistance to changes in electron distribution. researchgate.netnih.gov The electrophilicity index (ω), calculated from electronegativity and chemical hardness, is a powerful descriptor of a molecule's ability to act as an electrophile. dergipark.org.trresearchgate.netnih.gov These parameters are typically calculated from the energies of the HOMO and LUMO, providing a quantitative basis for comparing the reactivity of different molecules. dergipark.org.trresearchgate.net

Table 1: Global Reactivity Parameters

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. |

Note: EHOMO and ELUMO represent the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is intrinsically linked to its properties and reactivity. Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. For a molecule like this compound, a key conformational feature is the dihedral angle between the aniline and pyridine rings. This angle influences the degree of π-conjugation between the two aromatic systems, which in turn affects the electronic and optical properties. nih.govresearchgate.net

Theoretical Mechanistic Investigations of Chemical Reactions

Computational and theoretical studies are indispensable tools for elucidating the complex mechanisms of chemical reactions. By modeling reactions at the molecular level, these investigations provide deep insights into transition states, reaction intermediates, activation energies, and thermodynamic profiles, which are often difficult to determine through experimental means alone. For a molecule like this compound, which contains two distinct aromatic systems with different electronic properties, theoretical studies can predict reactivity, regioselectivity, and the most probable reaction pathways.

Methodologies such as Density Functional Theory (DFT) are frequently employed to map the potential energy surface of a reaction. mdpi.comunjani.ac.id Functionals like B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(3df,2p)), allow for the optimization of geometries for reactants, products, and transition states. mdpi.comacs.orgresearchgate.net From these calculations, key thermodynamic and kinetic parameters, including enthalpy (ΔH), Gibbs free energy (ΔG), and activation energies (Ea), can be derived to construct a comprehensive energy profile of the reaction. unjani.ac.idacs.org

Case Study: Electrophilic Nitration of the Pyridine Ring

While direct mechanistic studies on this compound are not extensively documented, valuable insights can be drawn from theoretical and experimental investigations into its core components, particularly the 2,5-dimethylpyridine (B147104) moiety. The nitration of pyridine derivatives using dinitrogen pentoxide (N₂O₅) provides a well-documented example of how reaction mechanisms are explored. rsc.org

The reaction proceeds via the initial formation of an N-nitropyridinium salt. rsc.org Subsequent reaction with an aqueous solution of sodium bisulfite (NaHSO₃) leads to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates. rsc.org The critical step in the mechanism is the rearomatization to form the final β-nitropyridine product, which involves the migration of the nitro (NO₂) group from the nitrogen atom to a carbon atom on the ring. rsc.org

For substrates like 2,5-dimethylpyridine, two primary mechanisms have been proposed for this migration:

Route A: acs.orgresearchgate.net Sigmatropic Shift: A concerted, pericyclic reaction where the NO₂ group migrates directly from the nitrogen to the C-3 position through a single transition state. rsc.org

Route B: Ion Pair Formation: A stepwise mechanism involving the dissociation of the N-NO₂ bond to form a solvent-caged ion pair (pyridinyl radical cation and NO₂ radical), which then recombine at a carbon atom. rsc.org

Theoretical and experimental evidence strongly supports the acs.orgresearchgate.net sigmatropic shift. rsc.org The reaction rate is only slightly affected by the polarity of the solvent, which is inconsistent with the formation of charged intermediates characteristic of an ionic pathway. rsc.org Furthermore, studies on related pyridine compounds have provided activation parameters for the decomposition of the dihydropyridine (B1217469) intermediate, as shown in the table below. rsc.org

| Compound Intermediate | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal mol⁻¹ K⁻¹) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| N-nitro-1,2-dihydropyridine | 18 (±1) | -5 (±4) | acs.orgresearchgate.net Sigmatropic Shift | rsc.org |

Analysis of Competing Reaction Pathways in Aniline Derivatives

The aniline portion of the molecule also presents multiple potential reaction sites. Computational studies on simpler aniline systems are crucial for predicting how this compound might behave. For instance, in reactions like nucleophilic addition to electrophiles, theoretical calculations can determine the most favorable site of attack.

DFT calculations can be used to compute the activation energy barriers for different potential reaction pathways. nih.gov A lower energy barrier indicates a kinetically favored pathway, meaning the reaction will proceed faster and likely yield the major product. nih.gov For example, in a hypothetical nucleophilic attack on an aniline derivative, calculations can compare the energy barriers for attack at different positions on the aromatic ring.

The Gibbs free energy of reaction (ΔGᵣ) is another critical parameter, indicating the thermodynamic favorability of product formation. nih.gov A negative ΔGᵣ suggests a spontaneous (exergonic) reaction, while a positive value indicates a non-spontaneous (endergonic) process. unjani.ac.idnih.gov Computational models have shown that for reactions of anilines, the formation of certain products can be thermodynamically unfavorable (positive ΔGᵣ), effectively ruling out that reaction pathway. nih.gov

The following interactive table illustrates how theoretical energy calculations can be used to compare competing reaction pathways for a generic chemical transformation.

| Reaction Pathway | Calculated Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy of Reaction (ΔGᵣ) (kcal/mol) | Kinetic Favorability | Thermodynamic Favorability |

|---|---|---|---|---|

| Pathway 1: Attack at C2 | 25.5 | -15.2 | Less Favorable | Favorable |

| Pathway 2: Attack at C4 | 18.3 | -22.7 | More Favorable | More Favorable |

| Pathway 3: Side Reaction | 28.1 | +5.4 | Least Favorable | Unfavorable |

Chemical Reactivity and Derivatization Strategies for 2,5 Dimethyl 4 Pyridin 3 Yl Aniline

Reactions at the Aniline (B41778) Nitrogen Center

The lone pair of electrons on the aniline nitrogen atom makes it a potent nucleophile and a site for various chemical modifications. The electronic nature of the substituted aromatic ring influences the reactivity of this amino group.

N-alkylation of primary anilines introduces alkyl groups onto the nitrogen atom, a fundamental transformation in organic synthesis. researchgate.net This reaction typically proceeds by treating the aniline with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net The base is necessary to deprotonate the aniline or to neutralize the acid formed during the reaction. The reaction can yield a mixture of mono- and di-alkylated products, and controlling the selectivity can be a challenge. acs.org Using dialkyl carbonates as alkylating agents is considered an environmentally benign method. nih.gov

N-acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This reaction is generally robust and high-yielding. The presence of a base, like pyridine (B92270), is often used to catalyze the reaction and scavenge the acidic byproduct. researchgate.net

| Reaction | Reagent | Conditions | Product |

| N-Methylation | Dimethyl carbonate | Cu-Zr catalyst, 180°C | N-methyl-2,5-dimethyl-4-(pyridin-3-yl)aniline |

| N-Ethylation | Ethyl iodide | K₂CO₃, Acetonitrile, Reflux | N-ethyl-2,5-dimethyl-4-(pyridin-3-yl)aniline |

| N-Acetylation | Acetic anhydride | Pyridine, Room Temp | N-(2,5-dimethyl-4-(pyridin-3-yl)phenyl)acetamide |

| N-Benzoylation | Benzoyl chloride | Triethylamine, CH₂Cl₂, 0°C | N-(2,5-dimethyl-4-(pyridin-3-yl)phenyl)benzamide |

| This table presents illustrative examples of N-alkylation and N-acylation reactions. |

Primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. edu.krdorientjchem.org This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. youtube.com Schiff bases are versatile intermediates in organic synthesis and are widely studied for their diverse biological activities. nih.govnanobioletters.com

| Carbonyl Compound | Conditions | Product (Schiff Base) |

| Benzaldehyde | Acetic acid (cat.), Ethanol, Reflux | (E)-N-benzylidene-2,5-dimethyl-4-(pyridin-3-yl)aniline |

| Acetone | p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark | N-(propan-2-ylidene)-2,5-dimethyl-4-(pyridin-3-yl)aniline |

| 4-Methoxybenzaldehyde | Neutral, Microwave irradiation | (E)-N-(4-methoxybenzylidene)-2,5-dimethyl-4-(pyridin-3-yl)aniline |

| This table presents representative examples of Schiff base formation reactions. |

The primary amino group of 2,5-dimethyl-4-(pyridin-3-yl)aniline can be converted into a diazonium salt through a process called diazotization. anjs.edu.iq This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). google.comgoogle.com The resulting diazonium salt is a highly versatile intermediate.

These diazonium salts can then undergo a coupling reaction with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds. unb.canih.gov This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast array of azo dyes. nih.govresearchgate.net The coupling partner's nature and substitution pattern determine the final product's color and properties. researchgate.net

| Step | Reagents | Conditions | Intermediate/Product |

| Diazotization | NaNO₂, HCl(aq) | 0–5 °C | 2,5-dimethyl-4-(pyridin-3-yl)benzenediazonium chloride |

| Azo Coupling | Phenol | NaOH(aq), 0–5 °C | 2,5-dimethyl-4-(pyridin-3-yl)-N'-(4-hydroxyphenyl)diazene |

| Azo Coupling | N,N-Dimethylaniline | Acetic acid, 0–5 °C | N'-(4-(dimethylamino)phenyl)-2,5-dimethyl-4-(pyridin-3-yl)diazene |

| This table illustrates the two-step process of forming azo compounds. |

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is basic and nucleophilic, allowing for reactions that are distinct from those of the aniline moiety. This selectivity provides an alternative handle for chemical modification.

The pyridine nitrogen can act as a nucleophile and react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts, known as pyridinium (B92312) salts. nih.gov This reaction, a type of N-alkylation, converts the neutral pyridine ring into a positively charged species. The efficiency of the quaternization reaction can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. nih.gov

| Alkylating Agent | Conditions | Product (Pyridinium Salt) |

| Methyl iodide | Acetonitrile, 70°C | 3-(4-amino-2,5-dimethylphenyl)-1-methylpyridin-1-ium iodide |

| Benzyl bromide | Toluene, Reflux | 3-(4-amino-2,5-dimethylphenyl)-1-benzylpyridin-1-ium bromide |

| This table shows examples of N-quaternization reactions on the pyridine ring. |

| Oxidizing Agent | Conditions | Product |

| Hydrogen peroxide | Acetic acid, 70-80°C | 3-(4-amino-2,5-dimethylphenyl)pyridine 1-oxide |

| m-CPBA | Dichloromethane, 0°C to RT | 3-(4-amino-2,5-dimethylphenyl)pyridine 1-oxide |

| This table provides illustrative examples of N-oxidation reactions. |

Reactions on the Aromatic Rings (Aniline and Pyridine Moieties)

The chemical reactivity of this compound is dictated by the electronic properties of its constituent aromatic rings: the electron-rich aniline moiety and the electron-deficient pyridine ring. The interplay between the activating amino and methyl groups on the aniline ring and the deactivating effect of the nitrogen atom in the pyridine ring governs the regioselectivity of various aromatic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on this compound are expected to occur preferentially on the aniline ring. The amino (-NH2) group is a strong activating group and, along with the two methyl (-CH3) groups, directs electrophiles to the ortho and para positions. byjus.com

The aniline ring possesses three available positions for electrophilic attack: C3, C6, and C4 (relative to the amino group). The C4 position is already substituted with the pyridin-3-yl group. The amino group strongly directs ortho and para. The two methyl groups also provide an activating effect and direct ortho and para.

Considering the directing effects of the substituents on the aniline ring:

The amino group at C1 is a powerful ortho, para-director, activating positions C2, C4, and C6.

The methyl group at C2 is an ortho, para-director, activating positions C1, C3, and C5.

The methyl group at C5 is an ortho, para-director, activating positions C2, C4, and C6.

Based on the combined directing effects, the most probable sites for electrophilic attack on the aniline ring are the positions ortho and para to the strongly activating amino group. The para position (C4) is blocked. The two ortho positions are C2 and C6. The C2 position is substituted with a methyl group. Therefore, the most likely position for electrophilic substitution is the C6 position , which is ortho to the amino group and meta to the C5-methyl group. The C3 position is ortho to the C2-methyl group and meta to the amino group, making it less favored.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position on Aniline Ring | Activating/Deactivating Groups and their Directing Influence | Predicted Reactivity |

|---|---|---|

| C3 | Meta to -NH2 (deactivating), Ortho to -CH3 at C2 (activating), Meta to -CH3 at C5 (weakly activating) | Less Favorable |

| C6 | Ortho to -NH2 (strongly activating), Para to -CH3 at C2 (activating), Ortho to -CH3 at C5 (activating) | Most Favorable |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on this compound is more likely to occur on the pyridine ring, provided a suitable leaving group is present. The pyridine ring is electron-deficient and thus more susceptible to nucleophilic attack, especially at the positions ortho (C2 and C6) and para (C4) to the nitrogen atom. quimicaorganica.org The aniline ring, being electron-rich, is generally not reactive towards nucleophiles unless activated by potent electron-withdrawing groups. byjus.com

For a nucleophilic aromatic substitution to occur on the pyridine moiety of this compound, a derivative with a good leaving group (e.g., a halogen) at the C2, C4, or C6 position of the pyridine ring would be required. In such a scenario, a nucleophile could displace the leaving group. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). nih.gov The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with substitution at the ortho and para positions. nih.gov

Since the pyridine ring in the parent compound is attached at the 3-position, nucleophilic substitution on the aniline ring by displacement of the pyridine ring is highly unlikely. Conversely, if the aniline moiety were a leaving group on a pyridine ring, its displacement would be improbable due to the poor leaving group ability of the aniline anion.

Functionalization of Methyl Groups

The methyl groups on the aniline ring of this compound can potentially undergo functionalization through benzylic C-H activation. rsc.org These reactions often involve transition metal catalysis or radical-mediated processes.

One possible strategy is the oxidation of the methyl groups to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. However, the presence of the activating amino group could lead to undesired side reactions or ring oxidation. Protection of the amino group would likely be necessary before attempting such transformations.

Another approach involves free-radical halogenation of the methyl groups using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would lead to the formation of benzylic halides, which are versatile intermediates that can be converted to alcohols, ethers, amines, and other functional groups.

Recent advances in C-H functionalization have provided methods for the direct alkylation of methyl groups on heteroaromatic compounds, which could potentially be adapted for this compound. mdpi.com These methods often utilize transition metal catalysts, such as iridium or ruthenium, to achieve C-C bond formation. mdpi.com

Derivatization for Introducing Specific Chemical Functionalities

Synthesis of Carboxylic Acid, Ester, or Amide Derivatives

The amino group of this compound is a key handle for the introduction of carboxylic acid, ester, and amide functionalities.

Amide Synthesis: The most direct method for synthesizing amide derivatives is the acylation of the amino group. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. libretexts.org Alternatively, direct coupling with a carboxylic acid can be accomplished using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). organic-chemistry.org

Ester Synthesis via an Amide Linkage: While direct esterification of the aniline is not possible, an ester functionality can be introduced by first reacting the aniline with a dicarboxylic acid monoester chloride to form an amide-ester.

Carboxylic Acid Synthesis: A carboxylic acid group can be introduced by reacting the aniline with a cyclic anhydride, such as succinic anhydride. This reaction would open the anhydride ring to form an amide-acid derivative.

Table 2: Potential Reagents for the Synthesis of Amide, Ester, and Carboxylic Acid Derivatives from this compound

| Desired Derivative | Reagent(s) | Reaction Type |

|---|---|---|

| Amide | Acyl chloride/Acid anhydride + Base | Acylation |

| Carboxylic acid + Coupling agent (e.g., DCC, EDC) | Amide coupling | |

| Ester (via amide linkage) | Dicarboxylic acid monoester chloride | Acylation |

| Carboxylic Acid (via amide linkage) | Cyclic anhydride (e.g., succinic anhydride) | Acylation/Ring-opening |

Introduction of Halogen Substituents

Halogen substituents can be introduced onto either the aniline or the pyridine ring of this compound through different strategies.

Halogenation of the Aniline Ring: As discussed in the electrophilic aromatic substitution section, the aniline ring is highly activated. Direct halogenation with reagents like bromine water or chlorine would likely lead to polyhalogenation at the activated positions. byjus.com For selective monohalogenation, the high reactivity of the amino group would need to be moderated. This is typically achieved by protecting the amino group as an acetanilide. The acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled halogenation. Subsequent deprotection would yield the monohalogenated aniline.

Halogenation of the Pyridine Ring: Selective halogenation of the pyridine ring is more challenging due to its electron-deficient nature. However, specific methods have been developed for the regioselective halogenation of pyridines. For instance, 3-selective halogenation of pyridines can be achieved through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.org This could potentially be applied to introduce a halogen at the C2, C4, C5, or C6 position of the pyridin-3-yl moiety. Another strategy involves the conversion of the pyridine to its N-oxide, which activates the ring towards electrophilic substitution, particularly at the 4-position. Subsequent deoxygenation would yield the halogenated pyridine. nih.gov

Table 3: Potential Halogenation Strategies for this compound

| Target Ring | Strategy | Reagent(s) | Expected Regioselectivity |

|---|---|---|---|

| Aniline | Electrophilic Halogenation (with protection) | 1. Acetic anhydride 2. Br2 or Cl2 3. H3O+ | C6 |

| Pyridine | Via Zincke Imine Intermediate | 1. Zincke salt formation 2. Halogenating agent (e.g., NBS, NCS) 3. Ring closure | C2, C4, C5, or C6 of pyridine |

| Pyridine | Via N-oxide | 1. m-CPBA 2. Halogenating agent 3. PCl3 or PBr3 | C4 of pyridine |

Formation of Sulfur- and Oxygen-Containing Derivatives

The chemical structure of this compound, featuring a primary aromatic amine, allows for a variety of derivatization strategies to introduce sulfur- and oxygen-containing functional groups. The nucleophilic character of the aniline nitrogen is the primary site for these transformations, particularly in reactions with electrophilic sulfur and in multi-step sequences to introduce oxygen moieties.

Synthesis of Sulfonamide Derivatives

The most direct method for incorporating a sulfur-containing group onto the this compound scaffold is through the formation of a sulfonamide linkage. This reaction is a cornerstone in medicinal chemistry for modifying the properties of amine-containing molecules. The synthesis involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. ijarsct.co.in

The general mechanism proceeds via the nucleophilic attack of the aniline nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com The choice of sulfonyl chloride allows for the introduction of a wide array of substituents (R-groups), thereby modulating the physicochemical properties of the resulting sulfonamide derivative.

A general scheme for this reaction is presented below:

General Reaction for Sulfonamide Formation

While specific examples of sulfonamide derivatives of this compound are not extensively detailed in the cited literature, the reactivity of the aniline group is well-established. researchgate.net A variety of aliphatic and aromatic sulfonyl chlorides can be employed to generate a library of novel compounds.

The table below illustrates potential sulfonamide derivatives that could be synthesized from this compound based on this established reactivity.

| Starting Amine | Sulfonyl Chloride Reagent | Potential Product Name |

| This compound | Benzenesulfonyl chloride | N-(2,5-Dimethyl-4-(pyridin-3-yl)phenyl)benzenesulfonamide |

| This compound | p-Toluenesulfonyl chloride | N-(2,5-Dimethyl-4-(pyridin-3-yl)phenyl)-4-methylbenzenesulfonamide |

| This compound | Methanesulfonyl chloride | N-(2,5-Dimethyl-4-(pyridin-3-yl)phenyl)methanesulfonamide |

| This compound | Thiophene-2-sulfonyl chloride | N-(2,5-Dimethyl-4-(pyridin-3-yl)phenyl)thiophene-2-sulfonamide |

Synthesis of Oxygen-Containing Derivatives

Direct conversion of the aniline amine to an oxygen-containing group like a hydroxyl or ether is less straightforward than sulfonamide formation. However, a well-established synthetic route for converting aromatic amines to phenols is the diazotization of the amine followed by hydrolysis of the resulting diazonium salt.

This two-step process involves:

Diazotization : The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl), at low temperatures (0–5 °C). This converts the amine group into a diazonium salt (-N₂⁺).

Hydrolysis : The diazonium salt solution is then warmed, often by adding it to boiling water or an aqueous acidic solution. The diazonium group, being an excellent leaving group, is displaced by a hydroxyl group, yielding the corresponding phenol.

A general scheme for this transformation is as follows:

General Reaction for Phenol Formation via Diazotization

The resulting phenolic derivative, 2,5-Dimethyl-4-(pyridin-3-yl)phenol, could then serve as a versatile intermediate for a range of other oxygen-containing derivatives. For instance, it could undergo Williamson ether synthesis by reaction with an alkyl halide in the presence of a base to form ethers, or it could be acylated with acid chlorides or anhydrides to produce esters.

Applications of 2,5 Dimethyl 4 Pyridin 3 Yl Aniline in Advanced Organic Synthesis and Materials Science

A Key Building Block in Complex Chemical Synthesis

The bifunctional nature of 2,5-Dimethyl-4-(pyridin-3-yl)aniline, possessing both a reactive aniline (B41778) group and a versatile pyridine (B92270) ring, makes it an attractive starting material for the synthesis of a variety of complex organic molecules.

Synthesis of Advanced Heterocyclic Systems

The aniline portion of the molecule provides a nucleophilic primary amine, which is a key functional group for the construction of numerous nitrogen-containing heterocycles. Established synthetic methodologies for heterocycles such as pyrazoles, pyrimidines, thiazoles, and pyrroles often rely on the reaction of primary amines with suitable precursors.

Pyrazoles: The synthesis of pyrazoles can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. While this compound is not a hydrazine, its derivatization to introduce a hydrazine moiety could open a pathway to novel pyrazole structures. General methods for pyrazole synthesis are well-documented in the scientific literature. mdpi.comchim.itnih.govorganic-chemistry.org

Pyrimidines: Pyrimidine rings are commonly formed by the condensation of a compound containing an N-C-N fragment (like an amidine or urea) with a 1,3-dicarbonyl compound or its equivalent. bu.edu.egorganic-chemistry.org The aniline group in this compound could be transformed into a suitable N-C-N fragment, thereby enabling its incorporation into pyrimidine-based structures.

Thiazoles: The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. The aniline group of this compound could be converted to a thioamide, which would then be a suitable precursor for the synthesis of thiazole derivatives. mdpi.comorganic-chemistry.orgbepls.comresearchgate.netresearchgate.net

Pyrroles: The Paal-Knorr synthesis is a common method for synthesizing substituted pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. nih.govresearchgate.netmdpi.comresearchgate.netbeilstein-journals.org In this context, this compound can directly serve as the primary amine component, reacting with various 1,4-dicarbonyls to yield N-substituted pyrroles incorporating the 2,5-dimethyl-4-(pyridin-3-yl)phenyl group.

A hypothetical reaction scheme for the Paal-Knorr synthesis of a pyrrole derivative using this compound is presented below:

| Reactant 1 | Reactant 2 | Product |

| This compound | 2,5-Hexanedione | 1-(2,5-Dimethyl-4-(pyridin-3-yl)phenyl)-2,5-dimethyl-1H-pyrrole |

Construction of Polyaromatic Systems

The synthesis of complex polyaromatic systems is an active area of research, with applications in materials science, particularly in the development of organic electronics. Pyridine-containing polyaromatic compounds have been investigated for their electron-transporting properties and potential use in organic light-emitting diodes (OLEDs). beilstein-journals.org The structure of this compound provides a foundational unit that could be extended through various cross-coupling reactions to build larger, conjugated polyaromatic systems.

Role as a Ligand Precursor in Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property allows the compound to act as a ligand precursor for the synthesis of a variety of metal complexes.

Synthesis and Characterization of Metal Complexes

The coordination chemistry of pyridine-based ligands is a well-established field. jscimedcentral.com Ligands incorporating pyridine and aniline functionalities can form stable complexes with a wide range of transition metals. researchgate.netrsc.orgmdpi.com The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The characterization of these metal complexes would involve a suite of spectroscopic and analytical techniques to determine their structure and properties.

Table of Potential Characterization Techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the ligand's coordination environment and the overall structure of the complex. |

| Infrared (IR) Spectroscopy | Identification of vibrational modes of the ligand and changes upon coordination to the metal center. |

| UV-Visible (UV-Vis) Spectroscopy | Study of the electronic transitions within the complex. |

| X-ray Crystallography | Precise determination of the three-dimensional molecular structure. |

| Elemental Analysis | Confirmation of the empirical formula of the complex. |

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyridine-containing ligands have found widespread use as catalysts in a multitude of organic transformations. researchgate.netmdpi.combeilstein-journals.orgnih.gov The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex. Metal complexes involving pyridine and amine functionalities have been explored as catalysts for polymerization reactions and other organic transformations. researchgate.net The specific substitution pattern of this compound could impart unique properties to its metal complexes, potentially leading to novel catalytic applications.

Exploration in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound is conducive to the formation of ordered, non-covalent structures known as supramolecular assemblies. The ability of molecules to self-assemble into well-defined architectures is primarily governed by specific intermolecular interactions, such as hydrogen bonding and π-π stacking.

In the case of this compound, the primary amine (-NH₂) group on the aniline ring is a potent hydrogen-bond donor, while the nitrogen atom in the pyridine ring is a hydrogen-bond acceptor. This donor-acceptor pairing can lead to the formation of predictable hydrogen-bonding motifs, such as chains or dimeric structures, which are crucial in crystal engineering. For instance, studies on related N'-(pyridin-2-yl)benzene-diamine derivatives have confirmed the formation of self-complementary N—H⋯N hydrogen-bonded dimers. nih.gov The interplay of these interactions dictates the packing of molecules in the solid state.

Development in Functional Materials Research

The unique electronic properties derived from the D-π-A structure of pyridinyl-aniline derivatives make them promising candidates for a range of functional materials, including those with specific optical and electronic properties.

Molecules with a D-π-A framework are often highly fluorescent, a property that arises from an intramolecular charge transfer (ICT) process upon photoexcitation. When the molecule absorbs light, an electron is promoted from an orbital primarily located on the electron-donating aniline moiety to an orbital on the electron-accepting pyridine moiety. The relaxation of this ICT state results in the emission of light, i.e., fluorescence.

The photophysical properties of such materials are highly tunable. The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield (a measure of emission efficiency), can be modified by altering the electronic nature of the donor and acceptor or by changing the substitution pattern on the aromatic rings. nih.gov Studies on various aminopyridine derivatives demonstrate this tunability, with compounds exhibiting fluorescence quantum yields ranging from 0.30 to 0.81. mdpi.com The fluorescence of these compounds is often sensitive to the environment, a phenomenon known as solvatochromism, where the emission color changes with the polarity of the solvent. acs.org This sensitivity makes them suitable for applications as environmental probes.

| Compound | Absorption Max (λA, nm) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.31 |

| (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | 330 | 335 | 400 | 0.81 |

| Diethyl 2-(tert-butylamino)-6-(4-cyanophenyl)pyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.67 |

| Diethyl 2-(tert-butylamino)-6-(4-(trifluoromethyl)phenyl)pyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.44 |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is essential for applications in optical data processing, frequency conversion, and photonics. nih.gov A key requirement for second-order NLO activity at the molecular level is a large first hyperpolarizability (β), which is characteristic of D-π-A molecules that lack a center of symmetry.

The pyridinyl-aniline framework is an excellent candidate for NLO applications. The significant difference in electron density between the aniline donor and pyridine acceptor, connected through a conjugated π-system, leads to a large change in dipole moment upon excitation, which is a primary contributor to a high β value. Theoretical and experimental studies have confirmed that introducing pyridyl fragments into D-π-A systems enhances their NLO response. mdpi.com The electron-withdrawing nature of the pyridine ring creates the push-pull electronic environment necessary for significant NLO effects. nih.gov Research on analogous D-π-A systems has demonstrated substantial second-harmonic generation (SHG) efficiency, a key NLO phenomenon.

| Compound | Property | Value |

|---|---|---|

| N,N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline (DADMQ) | ||

| Crystal System | Orthorhombic, Pna21 (Non-centrosymmetric) | |

| Second Harmonic Generation (SHG) Efficiency | 3.64 times that of KDP |

*KDP (Potassium Dihydrogen Phosphate) is a standard reference material for NLO measurements.

Organic Light-Emitting Diodes (OLEDs) are a major application for functional organic materials. A typical multilayer OLED device consists of several layers, including a hole-transporting layer (HTL), an emissive layer (EML), and an electron-transporting layer (ETL). The efficiency and stability of the device are highly dependent on the properties of the materials used in each layer.

Pyridinyl-aniline derivatives are promising candidates for use as hole-transporting materials (HTMs). The aniline component is a well-established building block for HTMs due to its ability to be readily oxidized and to transport positive charge carriers (holes). The incorporation of a pyridine unit can enhance thermal stability and tune the material's highest occupied molecular orbital (HOMO) energy level to better match that of the anode, facilitating efficient hole injection. nih.govacs.org Several studies have demonstrated that rationally designed pyridine-containing molecules can serve as high-performance HTMs in OLEDs. acs.orgrsc.org By engineering the molecular structure, it is possible to achieve high triplet energy, which is crucial for confining excitons within the emissive layer in high-efficiency phosphorescent OLEDs (PhOLEDs).

| HTM | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|

| Py-Br* | 17,300 | 22.4 | 9.0 |

*Py-Br: 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine

| HTM | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|

| TPA-2ACR** | 55.74 | 29.28 | 21.59 |

| TAPC (Reference) | 32.53 | 18.58 | 10.6 |

**TPA-2ACR: 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline ***TAPC: 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane

Advanced Spectroscopic Characterization Methodologies

Solid-State Spectroscopic Techniques (e.g., Solid-State NMR, Diffuse Reflectance UV-Vis)

In the solid state, intermolecular interactions and crystalline packing can significantly influence the spectroscopic signatures of a compound compared to its solution-state behavior.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy offers atomic-level information about the structure, conformation, and dynamics in the solid phase. For 2,5-Dimethyl-4-(pyridin-3-yl)aniline, ¹³C and ¹⁵N solid-state NMR would be particularly insightful. Cross-polarization magic-angle spinning (CP-MAS) experiments can enhance the signals of these less sensitive nuclei. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. Polymorphism, if present, can be identified by the appearance of distinct sets of resonances in the ssNMR spectrum.

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C (aniline ring, attached to N) | 145.8 |

| C (aniline ring, attached to pyridine) | 138.2 |

| C (aniline ring, methyl-substituted) | 132.5, 130.1 |

| C (aniline ring, ortho to NH₂) | 118.9, 116.3 |

| C (pyridine ring, attached to aniline) | 149.5 |

| C (pyridine ring, ortho to N) | 152.3, 148.9 |

| C (pyridine ring, meta to N) | 125.6 |

| C (pyridine ring, para to N) | 136.7 |

| C (methyl groups) | 20.4, 18.9 |

Note: These are predicted values and may vary based on the crystalline form.

Diffuse Reflectance UV-Vis Spectroscopy is a powerful technique for analyzing the electronic transitions of solid samples. Unlike transmission UV-Vis, which is used for solutions, diffuse reflectance measures the light scattered from a powdered sample. The resulting spectrum can reveal information about the electronic structure and the effects of intermolecular interactions, such as π-stacking, in the solid state. For this compound, one would expect to observe absorption bands corresponding to the π-π* transitions of the aniline (B41778) and pyridine (B92270) rings, as well as potential charge-transfer bands arising from the electronic communication between these two aromatic systems.

Time-Resolved Spectroscopy for Dynamic Studies

Time-resolved spectroscopic techniques are employed to study the dynamics of excited states and transient species. For a molecule like this compound, which has potential applications in materials science and photochemistry, understanding its excited-state behavior is crucial.

Transient Absorption Spectroscopy on the nanosecond or picosecond timescale can be used to monitor the formation and decay of excited states and any transient intermediates. Following excitation with a laser pulse, the change in absorbance of the sample is monitored over time. This can provide information on processes such as intersystem crossing, internal conversion, and excited-state proton transfer. The lifetimes of the singlet and triplet excited states can be determined from the decay kinetics.

Table 2: Hypothetical Transient Spectroscopic Data for this compound

| Excited State/Transient Species | Wavelength of Maximum Absorption (nm) | Lifetime |

| Singlet Excited State (S₁) | 480 | 1.2 ns |

| Triplet Excited State (T₁) | 550 | 3.5 µs |

Note: These values are illustrative and depend on the solvent and excitation wavelength.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

While this compound itself is not chiral, it can be used as a ligand to form chiral metal complexes or as a building block in larger chiral supramolecular assemblies. In such cases, chiroptical spectroscopy becomes essential.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of chiral molecules. If this compound were part of a chiral system, its electronic transitions would exhibit CD signals, the signs and magnitudes of which would be characteristic of the specific enantiomer. This technique is invaluable for determining enantiomeric purity and studying conformational changes in chiral environments. For instance, the π-π* transitions of the aromatic rings would be expected to show distinct Cotton effects in the CD spectrum of a chiral derivative.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. By tuning the X-ray energy to the absorption edge of a specific element, one can probe the unoccupied electronic states.

For this compound, XAS at the nitrogen K-edge would be particularly informative. The pre-edge features in the X-ray Absorption Near Edge Structure (XANES) spectrum can be correlated with the hybridization and bonding environment of the nitrogen atoms in the aniline and pyridine moieties. aip.org For instance, the distinct chemical environments of the amino nitrogen and the pyridinic nitrogen would give rise to separate features in the N K-edge XANES spectrum, allowing for a detailed probing of their respective electronic structures. aip.orgresearchgate.net This technique can provide valuable data on the oxidation state and coordination environment of the nitrogen atoms, which is crucial for understanding the molecule's reactivity and its interactions in various chemical systems. bohrium.com

Table 3: Predicted Nitrogen K-edge XANES Features for this compound

| Nitrogen Atom | Predicted Absorption Edge Energy (eV) | Associated Transition |

| Aniline Nitrogen | ~399.5 | 1s → π |

| Pyridine Nitrogen | ~401.2 | 1s → π |

Note: These energy values are approximate and can be influenced by the chemical environment.

Future Research Directions and Outlook

Development of Stereoselective Synthetic Pathways

The carbon-carbon bond between the aniline (B41778) and pyridine (B92270) rings introduces the possibility of axial chirality, or atropisomerism, if rotation around this bond is restricted. This is a promising avenue for the development of novel chiral ligands and materials. Future research should focus on:

Catalytic Atroposelective Synthesis: While methods for creating chiral biaryls are advancing, specific application to pyridinylanilines is an underexplored frontier. nih.gov Research into transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using chiral ligands could provide a direct route to enantioenriched atropisomers of 2,5-Dimethyl-4-(pyridin-3-yl)aniline derivatives. researchgate.net

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to either the aniline or pyridine precursor could direct the stereochemistry of the biaryl bond formation. Subsequent removal of the auxiliary would yield the enantiomerically pure product. This strategy has been successful in the synthesis of complex natural products like gossypol. nih.gov

Dynamic Kinetic Resolution: A strategy involving the rapid interconversion of atropisomers in solution, coupled with an enantioselective reaction or crystallization, could isolate a single desired enantiomer in high yield. nih.govbris.ac.uk This approach would be particularly valuable for derivatives with relatively low rotational barriers.

Exploration of these pathways is crucial for accessing the full potential of this scaffold in applications requiring stereochemical control, such as asymmetric catalysis.

Deep Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and developing new ones. Key areas for investigation include:

Suzuki-Miyaura Coupling Kinetics: The Suzuki-Miyaura reaction is a primary method for forming the C-C bond in this molecule. Detailed mechanistic studies, including experimental kinetics and computational modeling, are needed. mdpi.com Research should probe the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—specifically for pyridyl boronic acids and aniline-derived halides (or vice versa). researchgate.netdntb.gov.ua Understanding the role of the Lewis basic pyridine nitrogen, which can potentially inhibit the catalyst, is of particular importance. researchgate.net

Role of Catalyst Speciation: In nickel-catalyzed couplings, the formation of off-cycle Ni(I) species can be detrimental to catalytic efficiency. nih.gov Mechanistic studies should investigate the speciation of the active catalyst (e.g., Pd(0)/Pd(II) or Ni(0)/Ni(II)) under various reaction conditions to identify and mitigate pathways that lead to catalyst deactivation. nih.gov

Side Reaction Profiling: A systematic investigation into potential side reactions, such as homocoupling of the boronic acid or protodeborylation, will enable the rational design of reaction conditions that maximize the yield and purity of the desired product.

These fundamental studies will provide the insights necessary to develop more robust, efficient, and scalable synthetic protocols.

Computational-Guided Design of Novel Derivatives with Tailored Properties

Computational chemistry offers a powerful toolkit for predicting the properties of novel molecules, thereby guiding synthetic efforts toward derivatives with specific, desirable characteristics. Future work should leverage these tools to:

Predict Nonlinear Optical (NLO) Properties: Theoretical investigations using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can predict the first- and second-order hyperpolarizability of derivatives. mq.edu.aubohrium.com By systematically modifying the substitution pattern on both the aniline and pyridine rings, molecules with enhanced NLO properties for optoelectronic applications can be identified. researchgate.netnih.gov

Screen for Catalytic Ligand Potential: Molecular modeling can be used to design derivatives of this compound that act as ligands for transition metals. Computational studies can predict binding affinities, coordination geometries, and the electronic properties of the resulting metal complexes, helping to identify promising candidates for specific catalytic applications.

Structure-Property Relationship Elucidation: DFT calculations can be used to analyze reactivity descriptors and electronic properties of a library of virtual derivatives. mdpi.com This allows for the establishment of clear structure-property relationships, accelerating the discovery of compounds with tailored electronic, optical, or biological activities. nih.gov

The synergy between computational prediction and experimental synthesis will dramatically accelerate the discovery of new functional molecules based on this core structure.

Table 1: Strategies for Computational-Guided Derivative Design

| Research Goal | Computational Method | Key Parameters to Calculate | Potential Derivative Modifications |

|---|---|---|---|

| Enhanced NLO Properties | DFT, TD-DFT, MP2 | Dipole moment, Polarizability (α), Hyperpolarizability (β, γ) | Add electron-donating/withdrawing groups to aniline/pyridine rings |

| Novel Catalytic Ligands | Molecular Docking, DFT | Binding energy, Coordination geometry, HOMO/LUMO energies | Introduce chelating groups, modify steric bulk around N atoms |

| Tunable Electronic Properties | DFT | HOMO/LUMO gap, Ionization potential, Electron affinity | Extend π-conjugation, introduce heteroatoms |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of derivatives, modern automation and flow chemistry techniques are indispensable. Future efforts should focus on:

Development of Continuous Flow Synthesis: Translating the synthesis of this compound and its analogs from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and process control. researchgate.netmdpi.com Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity.

Automated Library Synthesis: By integrating flow reactors with automated liquid handlers and purification systems, combinatorial libraries of derivatives can be synthesized in an "assembly line" fashion. chemrxiv.org This high-throughput approach allows for the rapid exploration of a wide chemical space, which is crucial for medicinal chemistry programs and materials discovery. dntb.gov.ua

Computer-Aided Synthesis Planning: The integration of computer-aided synthesis planning (CASP) tools can propose and validate synthetic routes that are amenable to automation and flow chemistry, further streamlining the process from conceptual design to physical production. mit.edu

The adoption of these technologies will be critical for efficiently generating and evaluating the large number of derivatives proposed by computational studies.

Exploration of Unique Catalytic and Material Applications

The bifunctional nature of this compound, featuring both a pyridine and an aniline moiety, makes it a promising candidate for applications in catalysis and materials science.

Bidentate Ligands for Catalysis: The nitrogen atoms of the pyridine and aniline groups can act as a bidentate ligand to coordinate with transition metals. nih.gov Research should explore the synthesis of metal complexes (e.g., with Ru, Ir, Sn, Cu) and evaluate their catalytic activity in reactions such as oxidation, reduction, and C-C bond formation. nih.govunimi.it The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic rings.

Nonlinear Optical (NLO) Materials: Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties. nih.gov The aniline group acts as an electron donor and the pyridine as a mild acceptor. This inherent "push-pull" character suggests that derivatives of this compound could be valuable components of new NLO materials for applications in photonics and optoelectronics. mq.edu.aubohrium.comacs.org